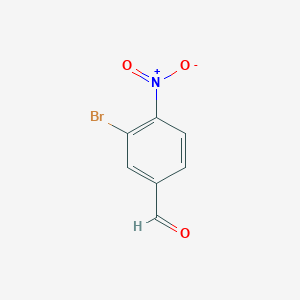

3-Bromo-4-nitrobenzaldehyde

Description

Properties

IUPAC Name |

3-bromo-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNHPTMSLSAAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396191 | |

| Record name | 3-bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101682-68-2 | |

| Record name | 3-bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-nitrobenzaldehyde CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Bromo-4-nitrobenzaldehyde (CAS No. 101682-68-2), a key chemical intermediate. It details the compound's physicochemical properties, safety and handling guidelines, synthesis protocols, and significant applications in research and development, particularly in the context of medicinal chemistry.

Core Chemical Information

This compound is an aromatic aldehyde featuring both a bromine atom and a nitro group on the benzene (B151609) ring. These functional groups make it a versatile reagent in organic synthesis, allowing for a variety of chemical transformations.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO₃ | ChemBK, PubChem |

| Molecular Weight | 230.02 g/mol | ChemBK, PubChem |

| Appearance | Colorless to light yellow crystalline solid | ChemBK |

| Melting Point | 97-99 °C | ChemBK |

| Boiling Point | 311.6 ± 27.0 °C (Predicted) | ChemBK |

| Density | 1.781 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Solubility | Soluble in some organic solvents like ethanol (B145695) and ether. | ChemBK |

| Flash Point | 142.2 °C | ChemBK |

| Vapor Pressure | 0.001 mmHg at 25°C | ChemBK |

| Refractive Index | 1.653 | ChemBK |

| SMILES | O=CC1=CC=C(--INVALID-LINK--[O-])C(Br)=C1 | PubChem |

| InChIKey | ZVNHPTMSLSAAET-UHFFFAOYSA-N | PubChem |

Safety and Handling

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction. |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation. |

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] If dust is generated, a NIOSH-approved respirator is recommended.[4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Synthesis and Experimental Protocols

This compound is typically synthesized from commercially available precursors. A common synthetic route involves the nitration of a brominated benzaldehyde (B42025) or the bromination of a nitrated benzaldehyde.

General Synthesis Workflow

A plausible and efficient method for synthesizing this compound involves the electrophilic bromination of 4-nitrobenzaldehyde (B150856). The nitro group is a meta-director, and its strong deactivating nature makes the introduction of bromine onto the ring a controlled process.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method adapted from the synthesis of similar compounds, such as the bromination of 3-nitrobenzaldehyde.[7] This procedure should be performed by trained chemists with appropriate safety measures.

Objective: To synthesize this compound via electrophilic bromination of 4-nitrobenzaldehyde.

Materials:

-

4-Nitrobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (98%)

-

Ice water

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1.0 eq) in concentrated sulfuric acid at room temperature. The dissolution may be exothermic; cooling may be necessary to maintain room temperature.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.2 eq) portion-wise, ensuring the temperature does not rise excessively.

-

Reaction: Heat the reaction mixture to approximately 60-70°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization. A common solvent system for this is a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v).[7] Dissolve the crude solid in a minimal amount of hot ethyl acetate and add petroleum ether until turbidity is observed. Allow the solution to cool slowly to form crystals.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum or over an anhydrous drying agent to yield pure this compound.

Applications in Drug Discovery and Research

This compound is a valuable building block in medicinal chemistry, primarily due to its reactive aldehyde group and the presence of nitro and bromo substituents that can be further modified.

Intermediate for PICK1 PDZ Domain Inhibitors

A significant application of this compound is as an intermediate in the synthesis of small-molecule inhibitors targeting the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[8][9][10][11][12]

-

Biological Context: PICK1 is a scaffolding protein that plays a crucial role in regulating the trafficking of neurotransmitter receptors, particularly the AMPA-type glutamate (B1630785) receptor subunit GluA2, at neuronal synapses.[9][11] The interaction between the PICK1 PDZ domain and GluA2 is implicated in synaptic plasticity, the molecular basis for learning and memory.[9][11]

-

Therapeutic Potential: Dysregulation of this process is linked to neurodegenerative diseases like Alzheimer's.[8][9] Therefore, inhibiting the PICK1-GluA2 interaction with a small molecule is a promising therapeutic strategy to stabilize synaptic function.[8][9]

-

Role of this compound: This aldehyde serves as a starting scaffold for constructing more complex molecules designed to fit into the binding pocket of the PICK1 PDZ domain, ultimately disrupting its interaction with native protein partners.

The logical workflow from the chemical intermediate to its biological target is illustrated below.

Caption: Role of this compound in therapeutic development.

General Synthetic Utility

Beyond specific targets, the compound is widely applicable in creating libraries of novel organic molecules for screening in various assays. The aldehyde can undergo reactions such as:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to form stilbene (B7821643) derivatives.[6]

-

Knoevenagel condensations with active methylene (B1212753) compounds.[6]

-

Reduction of the nitro group to an amine, providing an additional site for chemical diversification.

References

- 1. This compound | CAS#:101682-68-2 | Chemsrc [chemsrc.com]

- 2. This compound | C7H4BrNO3 | CID 3770841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. Lock and chop: A novel method for the generation of a PICK1 PDZ domain and piperidine-based inhibitor co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure–activity relationships of a small-molecule inhibitor of the PDZ domain of PICK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent PDZ-Domain PICK1 Inhibitors that Modulate Amyloid Beta-Mediated Synaptic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a small-molecule inhibitor of the PICK1 PDZ domain that inhibits hippocampal LTP and LTD - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-4-nitrobenzaldehyde molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-Bromo-4-nitrobenzaldehyde, a key chemical intermediate in organic synthesis and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a bromine atom, a nitro group, and an aldehyde group. Its chemical structure and properties make it a versatile building block for more complex molecules.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 101682-68-2[1] |

| Molecular Formula | C₇H₄BrNO₃[1] |

| Molecular Weight | 230.02 g/mol [1] |

| Appearance | Colorless to light yellow crystalline solid |

| Melting Point | 97-99 °C |

| Boiling Point | 311.6 ± 27.0 °C (Predicted) |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-nitrobenzaldehyde (B150856). The electron-withdrawing nitro group at position 4 directs the incoming electrophile (bromine) to the meta-position (position 3).

Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from a similar procedure for the bromination of a nitrobenzaldehyde isomer.[2]

Materials:

-

4-Nitrobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice water

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzaldehyde in a minimal amount of concentrated sulfuric acid at room temperature with stirring.

-

To this solution, add N-Bromosuccinimide portion-wise. An exothermic reaction may be observed.

-

Heat the reaction mixture to approximately 60-70°C and maintain this temperature for 1-2 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. A solid precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product.

Purification:

-

The crude product can be purified by recrystallization from a solvent mixture such as ethyl acetate and petroleum ether.

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate.

-

Gradually add petroleum ether until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analytical Characterization

| Technique | Expected Characteristics |

| ¹H NMR | Aldehydic Proton (CHO): A singlet peak expected around δ 9.9-10.1 ppm. Aromatic Protons: Three protons in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the aldehyde and nitro groups will be the most deshielded. The protons ortho and meta to the bromine will show characteristic splitting patterns (doublets and doublet of doublets). |

| ¹³C NMR | Carbonyl Carbon (C=O): A peak expected around δ 189-192 ppm. Aromatic Carbons: Six distinct peaks in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group and the carbon bearing the aldehyde group will be significantly deshielded. The carbon attached to the bromine will show a chemical shift influenced by the halogen. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹. N-O Stretch (Nitro): Two strong absorption bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹. C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹. |

Application in Drug Development: A Precursor to Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound serves as a valuable intermediate in the synthesis of pharmacologically active molecules. A notable application is in the development of inhibitors for soluble epoxide hydrolase (sEH), such as GSK2256294.

Soluble epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with generally beneficial effects, including vasodilation and anti-inflammatory properties. By hydrolyzing EETs to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), sEH reduces the protective effects of EETs.

Inhibiting sEH preserves the levels of EETs, which can then exert their therapeutic effects. This makes sEH a promising target for drugs aimed at treating conditions like hypertension, inflammation, and cardiovascular diseases.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The following diagram illustrates the sEH signaling pathway and the therapeutic intervention point for sEH inhibitors.

Caption: The sEH signaling pathway and the role of sEH inhibitors.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

3-Bromo-4-nitrobenzaldehyde is a solid at room temperature, appearing as a colorless to light yellow crystalline substance.[1] Its molecular structure, featuring a polar nitro group and an aldehyde group, alongside a nonpolar benzene (B151609) ring and a bromine atom, suggests a nuanced solubility profile. The principle of "like dissolves like" is central to understanding its solubility. The presence of polar functional groups allows for interaction with polar solvents, while the aromatic ring contributes to solubility in nonpolar solvents. It is known to be soluble in organic solvents such as ethanol, ether, and dichloromethane (B109758) (DCM), and is sparingly soluble in water.[1][2]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound is not extensively documented. However, the solubility of the structurally similar compound, 3-nitrobenzaldehyde (B41214), has been studied in various organic solvents. This data, presented below, can serve as a valuable reference to anticipate the solubility behavior of this compound. The addition of a bromine atom will influence the solubility due to changes in molecular weight and polarity, but the general trends are expected to be similar.

The following table summarizes the mole fraction solubility of 3-nitrobenzaldehyde in several organic solvents at different temperatures. It is anticipated that this compound will exhibit a comparable solubility order.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) of 3-Nitrobenzaldehyde |

| Methanol | 273.15 | 15.83 |

| 283.15 | 24.52 | |

| 293.15 | 37.21 | |

| 303.15 | 55.48 | |

| Ethanol | 273.15 | 11.45 |

| 283.15 | 17.83 | |

| 293.15 | 27.08 | |

| 303.15 | 40.49 | |

| Acetone (B3395972) | 273.15 | 118.4 |

| 283.15 | 164.8 | |

| 293.15 | 224.9 | |

| 303.15 | 299.8 | |

| Ethyl Acetate | 273.15 | 69.31 |

| 283.15 | 98.45 | |

| 293.15 | 136.9 | |

| 303.15 | 186.7 | |

| Toluene | 273.15 | 41.27 |

| 283.15 | 60.11 | |

| 293.15 | 85.53 | |

| 303.15 | 118.9 | |

| Isopropanol | 273.15 | 7.89 |

| 283.15 | 12.43 | |

| 293.15 | 19.14 | |

| 303.15 | 28.92 | |

| n-Butanol | 273.15 | 9.01 |

| 283.15 | 14.12 | |

| 293.15 | 21.68 | |

| 303.15 | 32.54 | |

| Acetonitrile | 273.15 | 117.2 |

| 283.15 | 162.9 | |

| 293.15 | 221.7 | |

| 303.15 | 295.1 | |

| Cyclohexane (B81311) | 273.15 | 1.89 |

| 283.15 | 3.01 | |

| 293.15 | 4.69 | |

| 303.15 | 7.21 |

Data for 3-nitrobenzaldehyde extracted from a study on its solubility in various solvents.[3][4]

Based on this data, the solubility of 3-nitrobenzaldehyde generally increases with temperature in all tested solvents.[3][4] A similar trend is expected for this compound. The highest solubility is observed in polar aprotic solvents like acetone and acetonitrile, followed by esters and aromatic hydrocarbons. Alcohols show moderate solubility, while nonpolar aliphatic solvents like cyclohexane exhibit the lowest solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental methodologies are recommended.

Isothermal Saturation Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[5]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Constant temperature water bath or shaker

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

Sampling: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

Analysis: Accurately dilute the collected sample with the same solvent in a volumetric flask. Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer. A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Gravimetric Method

A simpler, alternative method for determining solubility involves the gravimetric analysis of a saturated solution.[1][6][7]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents

-

Analytical balance

-

Conical flasks with stoppers

-

Filter paper and funnel

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the isothermal saturation method.

-

Filtration: Filter the saturated solution to remove any excess solid.

-

Weighing the Saturated Solution: Accurately weigh a specific volume of the clear filtrate in a pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent from the evaporating dish using a gentle heat source (e.g., a steam bath or a rotary evaporator) to avoid splattering.

-

Drying and Weighing the Solute: Once the solvent is completely evaporated, dry the residue (this compound) in an oven at a suitable temperature below its melting point until a constant weight is achieved.

-

Calculation: The weight of the dried residue represents the amount of solute dissolved in the weighed amount of the saturated solution. From this, the solubility can be calculated in terms of g/100 g of solvent or other relevant units.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the isothermal saturation method followed by analytical determination.

Caption: Experimental workflow for solubility determination.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. 101682-68-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

Technical Guide: Physicochemical Properties and Synthetic Relevance of 3-Bromo-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-4-nitrobenzaldehyde, a key intermediate in organic synthesis. It includes a detailed summary of its melting and boiling points, standardized experimental protocols for their determination, and explores its application in the synthesis of targeted therapeutic agents. A logical workflow illustrating the mechanism of action of a downstream product, a PICK1 inhibitor, is also presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Data of this compound

This compound is a solid organic compound with the molecular formula C₇H₄BrNO₃. The accurate determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and manipulation in synthetic procedures.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | 97-99 °C | [1][2][3] |

| 87-89 °C | [1] | |

| Boiling Point | 311.6 ± 27.0 °C (Predicted) | [1][2][3][4] |

| ~364 °C (Predicted) | [1] | |

| Molecular Weight | 230.02 g/mol | [2][4] |

| CAS Number | 101682-68-2 | [1][2][3][4][5][6][7] |

Note: The variations in reported melting points may be attributed to different experimental conditions or sample purity. The boiling points are predicted values.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination using the Capillary Method

This method is widely used for the determination of the melting point of a crystalline solid.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup (Mel-Temp): The filled capillary tube is placed in the sample holder of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. The assembly is then clamped so that the bulb and sample are immersed in the heat-transfer fluid (e.g., mineral oil) in the Thiele tube.

-

Heating: The apparatus is heated gently. For an unknown sample, a rapid preliminary heating can be done to approximate the melting point. Subsequently, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2 °C).[1]

Boiling Point Determination using the Capillary Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of a small quantity of liquid. Since this compound is a solid at room temperature, it would need to be melted first for a boiling point determination, though this is less common than for native liquids. The predicted high boiling point also makes this determination challenging in a standard laboratory setting.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with a high-boiling liquid like silicone oil)

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed in the small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.

-

Heating: The bath is heated gradually. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heating is then stopped.

-

Recording: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Application in Drug Development: Synthesis of PICK1 Inhibitors

This compound serves as a valuable intermediate in the synthesis of various organic molecules, including those with therapeutic potential. Notably, it is a precursor for the development of small-molecule inhibitors targeting the PDZ domain of the "Protein Interacting with C Kinase 1" (PICK1).[8]

PICK1 is a scaffolding protein that plays a crucial role in regulating the trafficking of AMPA receptors, which are fundamental to synaptic plasticity.[9] The interaction between PICK1 and the GluA2 subunit of AMPA receptors is implicated in various neurological conditions.[10][11] Therefore, inhibiting this interaction is a promising therapeutic strategy for conditions such as neuropathic pain and substance use disorders.[10][12]

Below is a diagram illustrating the logical workflow of how a PICK1 inhibitor, synthesized from a precursor like this compound, can modulate synaptic activity.

Caption: Logical workflow of a PICK1 inhibitor synthesized from a this compound precursor.

This guide provides essential technical information on this compound for laboratory and research applications. The provided protocols and the contextualization of its use in the synthesis of neurologically active compounds underscore its importance in the field of drug discovery.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. byjus.com [byjus.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Administration of a novel high affinity PICK1 PDZ domain inhibitor attenuates cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The Scaffold Protein PICK1 as a Target in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-nitrobenzaldehyde from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathway for producing 3-Bromo-4-nitrobenzaldehyde, a valuable intermediate in organic synthesis, starting from benzaldehyde (B42025). The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired isomeric substitution patterns. This document outlines the theoretical basis for the synthetic strategy, provides detailed experimental protocols for each key transformation, and presents quantitative data in a structured format. The guide addresses the inherent challenges of this synthesis, particularly the directing effects of the substituents on the benzene (B151609) ring, and offers established methodologies to obtain the target compound. Included are workflow diagrams generated using Graphviz to visually represent the synthetic and logical processes.

Introduction and Synthetic Strategy

The synthesis of this compound from benzaldehyde is not a direct, one-step transformation. The regiochemical outcome of electrophilic aromatic substitution reactions is dictated by the existing substituents on the aromatic ring. The aldehyde group (-CHO) on the starting material, benzaldehyde, is a meta-directing deactivator. Consequently, the direct nitration of benzaldehyde predominantly yields 3-nitrobenzaldehyde, with only small amounts of the ortho and para isomers.[1][2]

Therefore, a multi-step approach is necessary. The most viable strategy involves:

-

Nitration of Benzaldehyde : Performing an electrophilic aromatic substitution to introduce a nitro group, resulting in a mixture of isomers.

-

Isolation of 4-Nitrobenzaldehyde (B150856) : Separating the desired para-isomer from the more abundant meta- and ortho-isomers. This is a critical and challenging step due to the similar physical properties of the isomers.

-

Bromination of 4-Nitrobenzaldehyde : Introducing a bromine atom onto the 4-nitrobenzaldehyde intermediate. The substitution is directed to the 3-position, which is ortho to the aldehyde group and meta to the strongly deactivating nitro group.

This guide will detail the protocols for each of these stages.

Experimental Protocols and Data

Step 1: Nitration of Benzaldehyde

The first step involves the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. This reaction is highly exothermic and requires strict temperature control to minimize the formation of by-products.[3] The aldehyde group directs the incoming nitro group primarily to the meta position.

Experimental Protocol:

-

Preparation of Nitrating Mixture : In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 89 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to below 10°C.

-

Slowly add 45 mL of fuming nitric acid to the sulfuric acid while maintaining vigorous stirring. Ensure the temperature does not exceed 10°C.[3]

-

Nitration Reaction : To the cooled nitrating mixture, add 10.6 g (10.2 mL) of freshly distilled benzaldehyde dropwise from the dropping funnel over approximately one hour. The temperature must be maintained between 5°C and 15°C throughout the addition.[3][4]

-

After the addition is complete, allow the mixture to stir at room temperature overnight.[4]

-

Work-up : Pour the reaction mixture slowly onto 500 g of crushed ice with stirring. A yellow precipitate will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove residual acid.[4]

Quantitative Data: Isomer Distribution

The nitration of benzaldehyde yields a mixture of isomers. The typical product distribution is summarized in the table below.

| Isomer | Position | Typical Yield (%) |

| 2-Nitrobenzaldehyde | ortho | ~19% |

| 3-Nitrobenzaldehyde | meta | ~72% |

| 4-Nitrobenzaldehyde | para | ~9% |

| Source:[2] |

Step 2: Isolation of 4-Nitrobenzaldehyde

The isolation of the desired 4-nitrobenzaldehyde isomer from the crude product mixture is the most significant challenge in this synthetic pathway. The low abundance and similar properties of the isomers necessitate efficient separation techniques. Fractional crystallization or column chromatography are the most common laboratory methods for this purpose. Due to the complexity of separating these specific isomers, a more practical industrial approach involves synthesizing 4-nitrobenzaldehyde from a different precursor, such as the oxidation of 4-nitrotoluene.[5][6] However, for the purposes of this guide starting from benzaldehyde, a chromatographic separation would be employed.

General Protocol for Column Chromatography:

-

Dry the crude product obtained from the nitration step.

-

Prepare a silica (B1680970) gel slurry in a suitable non-polar solvent (e.g., a mixture of petroleum ether and ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the 4-nitrobenzaldehyde isomer.

-

Combine the pure fractions and evaporate the solvent to yield purified 4-nitrobenzaldehyde.

Step 3: Bromination of 4-Nitrobenzaldehyde

The final step is the electrophilic bromination of the purified 4-nitrobenzaldehyde. The aldehyde group directs the incoming bromine atom to its ortho position (C3), while the nitro group directs it to its meta position (C3). Both groups thus direct the substitution to the same carbon, yielding the desired this compound.

Experimental Protocol:

-

Reaction Setup : In a flask protected from moisture, dissolve 4-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (5.0 mL) at room temperature.

-

Reagent Addition : Add N-bromosuccinimide (NBS) (1.3 g, 7.3 mmol) in portions to the stirred solution.

-

Reaction Conditions : Heat the mixture to 60-65°C and maintain this temperature for approximately 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up : After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker containing crushed ice.

-

A solid precipitate of this compound will form.

-

Purification : Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: Product Specifications

| Property | Value |

| Chemical Formula | C₇H₄BrNO₃ |

| Molecular Weight | 230.02 g/mol [7] |

| Appearance | Colorless to light yellow crystalline solid |

| Melting Point | 87-89 °C |

| Purity (Typical) | >97% |

Visualized Workflows and Pathways

The following diagrams illustrate the chemical and logical workflows described in this guide.

Caption: Overall synthetic workflow from Benzaldehyde.

Caption: Step-by-step experimental process flow.

Conclusion

The synthesis of this compound from benzaldehyde is a challenging yet feasible process that highlights fundamental principles of electrophilic aromatic substitution and isomer separation. The primary obstacle is the low yield of the required 4-nitrobenzaldehyde intermediate from the initial nitration step. While alternative routes starting from 4-substituted toluenes are more efficient for large-scale production, the pathway detailed herein provides a complete protocol for researchers who must begin with benzaldehyde. Success in this synthesis hinges on meticulous temperature control during nitration and a robust purification strategy to isolate the para-isomer before the final bromination step.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. benchchem.com [benchchem.com]

- 6. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. This compound | C7H4BrNO3 | CID 3770841 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-4-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-nitrobenzaldehyde, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this compound in the public domain, this document presents a detailed analysis of predicted values and data from structurally analogous compounds. This approach offers critical insights for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The following tables summarize the expected chemical shifts for this compound based on the analysis of related molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet | - |

| H-2 | ~8.2 | Doublet | ~2 |

| H-5 | ~8.0 | Doublet of Doublets | ~8, 2 |

| H-6 | ~7.8 | Doublet | ~8 |

Note: Predicted values are based on data from similar compounds and established substituent effects.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| C-4 (C-NO₂) | ~150 |

| C-1 (C-CHO) | ~136 |

| C-2 | ~135 |

| C-6 | ~130 |

| C-5 | ~125 |

| C-3 (C-Br) | ~120 |

Note: Predicted values are based on data from analogous compounds and established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands expected for this compound are detailed below.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aldehyde) | 2850-2750 |

| C=O (aldehyde) | 1710-1685 |

| N=O (nitro, asymmetric) | 1550-1500 |

| N=O (nitro, symmetric) | 1360-1320 |

| C=C (aromatic) | 1600-1450 |

| C-Br | 700-500 |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring NMR and IR spectra, adaptable for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ 0.00 ppm).

-

Cap the tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract any atmospheric and instrumental interferences.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Purity assessment of commercial 3-Bromo-4-nitrobenzaldehyde

An In-depth Technical Guide to the Purity Assessment of Commercial 3-Bromo-4-nitrobenzaldehyde

Introduction

This compound is a crucial intermediate in organic synthesis, widely utilized in the development of pharmaceuticals, dyes, and other fine chemicals. Its molecular structure, featuring an aldehyde, a nitro group, and a bromine atom, provides multiple reaction sites for constructing more complex molecules. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of contaminants into the final product, which is of critical concern in drug development. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial this compound, intended for researchers, scientists, and quality control professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for selecting appropriate analytical techniques and solvents.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₄BrNO₃ | [1][2] |

| Molecular Weight | 230.02 g/mol | [2][3] |

| CAS Number | 101682-68-2 | [1][2][3] |

| Appearance | Colorless to light yellow crystalline solid | |

| Melting Point | 87-99 °C (Range observed in commercial sources) | [1] |

| Boiling Point | ~311.6 °C (Predicted) | [1][4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether |

Potential Impurities

The manufacturing process of this compound can introduce several impurities. Understanding the synthesis route is key to predicting potential contaminants. A common synthetic pathway involves the nitration of 3-bromobenzaldehyde. Potential impurities may therefore include:

-

Isomeric Byproducts: Positional isomers such as 4-Bromo-3-nitrobenzaldehyde are common process-related impurities.[5]

-

Unreacted Starting Materials: Residual 3-bromobenzaldehyde.

-

Over- or Under-brominated/nitrated Species: Compounds with different degrees of substitution.

-

Oxidation Products: The corresponding carboxylic acid (3-Bromo-4-nitrobenzoic acid) can form via oxidation of the aldehyde group.

-

Residual Solvents: Solvents used during synthesis and purification.

Analytical Methods for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for quantifying the purity of non-volatile and thermally stable compounds like this compound.[6] It excels at separating the main component from its non-volatile impurities.

Experimental Protocol:

-

Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile (B52724) (Solvent B) and water with 0.1% phosphoric acid (Solvent A). A typical gradient might be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.[7]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Filter the solution through a 0.45 µm syringe filter before injection.[6]

-

Data Presentation: Typical HPLC Purity Analysis

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 4.5 | 0.35 | 3-Bromo-4-nitrobenzoic acid |

| 2 | 8.2 | 0.80 | 4-Bromo-3-nitrobenzaldehyde |

| 3 | 9.5 | 98.70 | This compound |

| 4 | 11.1 | 0.15 | Unidentified Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[8][9] It combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry. Commercial specifications sometimes cite GC as the method for purity determination.[10]

Experimental Protocol:

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar column.[9]

-

Inlet Temperature: 250 °C.[9]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Initial temperature of 100 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

-

Injection Mode: Split (e.g., 50:1 ratio).

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Mass Range: 40-450 amu.

-

-

Sample Preparation:

-

Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent like dichloromethane (B109758) or ethyl acetate.

-

Inject 1 µL of the prepared sample.

-

Data Presentation: Typical GC-MS Impurity Profile

| Retention Time (min) | Area (%) | Key Mass Fragments (m/z) | Tentative Identification |

| 7.8 | 0.20 | 185, 187, 156, 128 | 3-Bromobenzaldehyde |

| 9.1 | 99.55 | 230, 229, 184, 156, 75 | This compound |

| 9.4 | 0.25 | 230, 229, 184, 156, 75 | 4-Bromo-3-nitrobenzaldehyde |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structural confirmation and can also be used for quantitative purity assessment (qNMR). ¹H NMR provides detailed information about the electronic environment of protons in the molecule.

Experimental Protocol:

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate all signals. Purity can be estimated by comparing the integral of the main compound's protons to those of impurity signals, if a known internal standard is used.

-

Data Presentation: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.9 - 10.1 | s (singlet) | - |

| Aromatic H-2 | ~8.2 - 8.3 | d (doublet) | ~2 |

| Aromatic H-6 | ~8.0 - 8.1 | dd (doublet of doublets) | ~8, ~2 |

| Aromatic H-5 | ~7.9 - 8.0 | d (doublet) | ~8 |

Visualization of Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of the purity assessment process.

Caption: Experimental workflow for purity assessment.

Caption: Logical relationship for integrating analytical data.

Conclusion

The purity assessment of commercial this compound requires a meticulous and multi-faceted analytical approach. HPLC provides accurate quantification of the main component and non-volatile impurities, while GC-MS is ideal for identifying volatile contaminants and providing mass-based evidence. NMR spectroscopy remains the gold standard for unambiguous structural confirmation. By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the quality and reliability of this critical synthetic intermediate, safeguarding the integrity of their subsequent research and manufacturing processes.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H4BrNO3 | CID 3770841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 101682-68-2 [sigmaaldrich.com]

- 4. This compound | CAS#:101682-68-2 | Chemsrc [chemsrc.com]

- 5. 4-Bromo-3-nitrobenzaldehyde | C7H4BrNO3 | CID 808792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. capotchem.com [capotchem.com]

Thermochemical properties of substituted nitrobenzaldehydes

An In-depth Technical Guide on the Thermochemical Properties of Substituted Nitrobenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential thermochemical properties of 2-, 3-, and 4-nitrobenzaldehyde (B150856) isomers. Accurate thermochemical data, such as enthalpies of formation, combustion, and sublimation, are critical for ensuring process safety, optimizing reaction conditions, and understanding the energetic landscape of chemical structures. This document summarizes key quantitative data from experimental and computational studies, details the underlying experimental protocols, and explores the relevance of these compounds in drug development. The information is intended to serve as a foundational resource for professionals in chemical research and pharmaceutical sciences.

Introduction

Substituted nitrobenzaldehydes are a class of aromatic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] Their molecular structure, featuring both an electron-withdrawing nitro group and a reactive aldehyde group, imparts unique chemical and physical characteristics. A thorough understanding of their thermochemical properties is paramount not only for academic research into structure-energy relationships but also for practical industrial applications.[2]

This guide focuses on the three primary isomers: 2-nitrobenzaldehyde, 3-nitrobenzaldehyde (B41214), and 4-nitrobenzaldehyde. The thermochemical data presented herein, including enthalpies of formation, combustion, and sublimation, are fundamental for designing safe and efficient synthetic routes, performing hazard analyses, and developing computational models. Furthermore, the role of 3-nitrobenzaldehyde as a key precursor in the synthesis of drugs like Tipranavir highlights the direct relevance of this data to the pharmaceutical industry.[1]

Key Thermochemical and Thermophysical Properties

The thermochemical properties of nitrobenzaldehyde isomers have been determined through a combination of experimental calorimetric techniques and computational methods.[2] The following tables summarize the key quantitative data for the 2-, 3-, and 4-substituted isomers.

Table 1: Molar Enthalpies of Formation (ΔfH°m) at 298.15 K

| Compound | Crystalline Phase (cr) / kJ·mol⁻¹ | Gas Phase (g) / kJ·mol⁻¹ (Experimental) | Gas Phase (g) / kJ·mol⁻¹ (Calculated, G4) |

| 2-Nitrobenzaldehyde | -88.9 ± 2.8 | 11.2 ± 3.4 | 11.6 |

| 3-Nitrobenzaldehyde | -123.6 ± 2.8 | -20.0 ± 3.3 | -21.0 |

| 4-Nitrobenzaldehyde | -129.5 ± 2.9 | -20.6 ± 3.5 | -21.8 |

| Data sourced from experimental calorimetric studies and Gaussian G4 composite method calculations.[2] |

Table 2: Molar Enthalpies of Combustion, Sublimation, and Fusion at 298.15 K

| Compound | Standard Molar Enthalpy of Combustion (ΔcH°m) / kJ·mol⁻¹ | Standard Molar Enthalpy of Sublimation (ΔgcrH°m) / kJ·mol⁻¹ | Standard Molar Enthalpy of Fusion (ΔlcrH°m) / kJ·mol⁻¹ |

| 2-Nitrobenzaldehyde | -3306.9 ± 2.7 | 100.1 ± 1.9 | 20.9 ± 0.2 |

| 3-Nitrobenzaldehyde | -3272.2 ± 2.7 | 103.6 ± 1.7 | 23.3 ± 0.2 |

| 4-Nitrobenzaldehyde | -3266.3 ± 2.8 | 108.9 ± 2.0 | 27.5 ± 0.3 |

| Data sourced from combustion calorimetry, thermogravimetry, and differential scanning calorimetry.[2][3] |

Table 3: Selected Thermophysical Properties

| Compound | Melting Point (Tfus) / K | Vapor Pressure at 298 K / Pa |

| 2-Nitrobenzaldehyde | 315.1 ± 0.1 | - |

| 3-Nitrobenzaldehyde | 330.0 ± 0.1 | - |

| 4-Nitrobenzaldehyde | 379.3 ± 0.1 | 0.472 |

| Melting point data from DSC experiments.[2] Vapor pressure for 4-nitrobenzaldehyde from literature.[4] |

Experimental Protocols

The acquisition of reliable thermochemical data hinges on precise and well-established experimental methodologies. The primary techniques employed for nitrobenzaldehydes are detailed below.

Combustion Calorimetry

This is the cornerstone technique for determining the standard enthalpy of formation of organic compounds in their condensed state.[5][6] It measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

Methodology:

-

Sample Preparation: A pellet of the purified nitrobenzaldehyde sample of known mass is placed in a crucible inside a calorimetric bomb. A cotton fuse of known mass and combustion energy is positioned to ensure ignition.[2]

-

Bomb Pressurization: The bomb is sealed and pressurized with high-purity oxygen, typically to around 3 MPa.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an isoperibolic calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion until a final thermal equilibrium is reached.

-

Analysis: The energy of combustion is calculated from the corrected temperature rise of the calorimeter system. Corrections are made for the combustion of the fuse and the formation of nitric acid from the nitrogen in the sample and atmosphere.[3]

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation in the crystalline phase (ΔfH°m(cr)) is derived from the standard molar enthalpy of combustion (ΔcH°m) using Hess's law and the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).[2][7]

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Sublimation Enthalpy Determination via Thermogravimetry

The enthalpy of sublimation is crucial for converting thermochemical data from the condensed phase to the gas phase.[6] For nitrobenzaldehydes, this has been determined using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature.[2]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the nitrobenzaldehyde isomer is placed in the crucible of a thermogravimetric analyzer.

-

Isothermal Analysis: The sample is heated to a series of predetermined isothermal temperatures under a controlled atmosphere or vacuum.

-

Mass Loss Measurement: At each temperature, the rate of mass loss due to sublimation is recorded.

-

Vapor Pressure Calculation: The rates of mass loss are used to calculate the vapor pressure of the compound at each temperature by applying the Langmuir equation for sublimation in a vacuum.[2][3]

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔgcrH°m) is derived from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Caption: Workflow for determining sublimation enthalpy using TGA.

Differential Scanning Calorimetry (DSC)

DSC is used to determine thermophysical properties such as melting temperatures, enthalpies of fusion, and heat capacities.[8]

Methodology:

-

Sample Encapsulation: A small, weighed sample is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: An endothermic peak on the resulting thermogram indicates melting. The onset of the peak corresponds to the melting temperature (Tfus), and the area under the peak is proportional to the enthalpy of fusion (ΔlcrH°m).[3] Heat capacity is determined by measuring the heat flow required to change the sample's temperature by a given amount.[2]

Computational Thermochemistry

Alongside experimental methods, computational chemistry provides a powerful tool for calculating thermochemical properties. For the nitrobenzaldehyde isomers, the high-accuracy Gaussian G4 composite method has been used to calculate gas-phase enthalpies of formation.[2] These methods work by solving the Schrödinger equation to determine the electronic energy of a molecule, from which thermochemical properties can be derived via atomization reactions.[3] The close agreement between the G4-calculated values and the experimentally derived gas-phase enthalpies (see Table 1) validates both approaches and provides a high degree of confidence in the data.[2]

Relevance in Drug Development

Substituted nitrobenzaldehydes are not merely subjects of academic thermochemical study; they are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their well-defined reactivity makes them useful precursors in multi-step synthetic pathways.

A prominent example is 3-nitrobenzaldehyde , which serves as a key starting material for several important drugs:

-

Tipranavir: An antiretroviral drug used in the treatment of HIV/AIDS.[1]

-

Dihydropyridine Calcium Channel Blockers: A class of drugs (e.g., nifedipine, amlodipine) used to treat hypertension and angina. The synthesis often involves the Hantzsch pyridine (B92270) synthesis, which can utilize a substituted benzaldehyde (B42025) like 3-nitrobenzaldehyde.[1]

Understanding the thermochemical properties of 3-nitrobenzaldehyde is therefore essential for the safe scale-up and optimization of these manufacturing processes in the pharmaceutical industry.

Caption: Role of 3-nitrobenzaldehyde as a key intermediate in drug synthesis.

Conclusion

This guide has consolidated the key thermochemical and thermophysical data for 2-, 3-, and 4-nitrobenzaldehyde. The presented enthalpies of formation, combustion, and sublimation, determined through rigorous experimental and computational methods, provide a reliable foundation for further research and industrial application. The detailed experimental protocols offer insight into the acquisition of this data, while the established link to pharmaceutical manufacturing underscores its practical importance. This information is critical for chemists and engineers working to ensure the safe, efficient, and predictable use of these versatile chemical intermediates.

References

- 1. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jpyro.co.uk [jpyro.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

Electronic effects of bromo and nitro groups on benzaldehyde

An In-depth Technical Guide on the Electronic Effects of Bromo and Nitro Groups on Benzaldehyde (B42025)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of bromo and nitro substituents on the chemical properties and reactivity of benzaldehyde. Understanding these effects is crucial for designing synthetic routes and predicting the behavior of molecules in various chemical transformations, which is of paramount importance in the fields of medicinal chemistry and materials science.

Introduction to Electronic Effects

The reactivity of the benzaldehyde molecule is primarily dictated by the electrophilic nature of the carbonyl carbon and the electron density of the aromatic ring. The introduction of substituents onto the benzene (B151609) ring can significantly alter this reactivity through two primary electronic mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density through σ-bonds (-I effect), while electron-donating groups (EDGs) push electron density (+I effect). The inductive effect weakens with distance.

-

Resonance (Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons through the conjugated π-system of the aromatic ring. Substituents with lone pairs or π-bonds can donate (+M effect) or withdraw (-M effect) electron density via resonance.

This guide will dissect how the bromo and nitro groups, through a combination of these effects, modulate the electronic landscape of benzaldehyde.

Electronic Effects of the Bromo Group

The bromine atom is a halogen and exhibits a dual electronic nature.

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the C-Br sigma bond.[1][2] This inductive withdrawal deactivates the ring, making it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.

-

Resonance Effect (+M): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[1] This donation of electron density via resonance counteracts the inductive effect to some extent.

Overall, the inductive effect of halogens is generally stronger than their resonance effect.[1][3] Consequently, the bromo group is considered a deactivating group. However, the resonance donation of electrons is directed specifically to the ortho and para positions, making these positions more electron-rich than the meta position. As a result, the bromo group is an ortho, para-director for electrophilic aromatic substitution.

Regarding the aldehyde functionality, the net electron-withdrawing nature of the bromine atom slightly increases the partial positive charge on the carbonyl carbon, leading to a modest enhancement of its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[4][5]

Electronic Effects of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing substituent.[6][7]

-

Inductive Effect (-I): The high electronegativity of both the nitrogen and oxygen atoms results in a strong inductive pull of electron density from the benzene ring through the C-N sigma bond.[8][9]

-

Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic ring through resonance, delocalizing the π-electrons onto the oxygen atoms.[8][10] This effect is most pronounced when the nitro group is at the ortho or para position.

Unlike the bromo group, both the inductive and resonance effects of the nitro group act in the same direction, making it a very strong deactivating group for electrophilic aromatic substitution.[3][8] The resonance structures show a significant decrease in electron density at the ortho and para positions, thus directing incoming electrophiles to the meta position.

The potent electron-withdrawing capacity of the nitro group has a profound impact on the aldehyde's reactivity. It significantly increases the electrophilicity of the carbonyl carbon, making nitro-substituted benzaldehydes much more reactive towards nucleophilic addition reactions than benzaldehyde itself.[6][7][9][11]

Quantitative Data Presentation

The electronic effects of substituents can be quantified using various parameters, including Hammett constants, spectroscopic shifts, and reaction rates.

Table 1: Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent. The substituent constant (σ) is a measure of the electronic donating or withdrawing nature of a group. Positive σ values indicate electron-withdrawing properties, while negative values indicate electron-donating properties.

| Substituent | Position | σ (Sigma) Value |

| Bromo (-Br) | meta | +0.393 |

| para | +0.232 | |

| Nitro (-NO₂) | meta | +0.710 |

| para | +0.778 |

Source: Data compiled from available chemical literature.[12]

Table 2: Comparative Spectroscopic Data

The electronic effects are directly observable in NMR and IR spectra. Electron-withdrawing groups deshield protons and carbons, causing their signals to shift downfield in NMR spectra. They also affect the vibrational frequency of the carbonyl group in IR spectroscopy.

| Compound | Aldehydic ¹H (ppm) | Aromatic ¹H (ppm) | Carbonyl ¹³C (ppm) | Carbonyl IR (cm⁻¹) |

| Benzaldehyde | ~9.99 | ~7.5-7.9 | ~192.4 | ~1703 |

| 3-Bromobenzaldehyde | ~9.95 | ~7.4-8.0 | ~190.9 | ~1705 |

| 4-Bromobenzaldehyde | ~9.99 | ~7.7-7.8 | ~191.2 | ~1704 |

| 3-Nitrobenzaldehyde (B41214) | ~10.14 | ~7.8-8.8 | ~189.6 | ~1710 |

| 4-Nitrobenzaldehyde | ~10.18 | ~8.1-8.4 | ~190.4 | ~1709 |

Note: Spectral data are approximate and can vary with solvent and spectrometer frequency. Data compiled from various sources.[9][13][14][15][16][17][18]

Table 3: Relative Reactivity in Nucleophilic Addition

The enhanced electrophilicity of the carbonyl carbon in substituted benzaldehydes directly translates to increased reaction rates in nucleophilic addition reactions, such as the Wittig reaction.

| Substituent | Position | Relative Rate (Wittig Reaction) |

| H | - | 1.00 |

| m-NO₂ | meta | 14.7 |

Source: Data adapted from comparative reactivity studies.[11] The data clearly shows the significant rate acceleration caused by the electron-withdrawing nitro group.

Experimental Protocols

Protocol for Nitration of Benzaldehyde

This protocol describes the synthesis of 3-nitrobenzaldehyde, the major product of the nitration of benzaldehyde.

Materials:

-

Benzaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Beakers, flasks, and stirring apparatus

Procedure:

-

Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a flask, keeping the mixture cool in an ice bath.

-

In a separate flask, place 10 mL of benzaldehyde.

-

Slowly add the cold nitrating mixture dropwise to the benzaldehyde with constant stirring, maintaining the temperature of the reaction mixture below 10°C using an ice bath.

-

After the addition is complete, allow the mixture to stand at room temperature for 30 minutes with occasional stirring.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

-

The crude 3-nitrobenzaldehyde will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain purified 3-nitrobenzaldehyde.

Protocol for Determination of Hammett Constants via pKa Measurement

This protocol outlines the general procedure for determining the Hammett substituent constant (σ) by measuring the pKa of a substituted benzoic acid.[19]

Materials:

-

Benzoic acid and a series of meta- and para-substituted benzoic acids

-

Standardized sodium hydroxide (B78521) (NaOH) solution (~0.1 M)

-

pH meter with a combination electrode

-

Burette, beaker, magnetic stirrer

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a sample of the benzoic acid derivative (e.g., 3-bromobenzoic acid) and dissolve it in a suitable solvent mixture (e.g., 50% ethanol/water) in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the graph (the point of steepest inflection).

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[19]

-

Repeat the procedure for unsubstituted benzoic acid to determine its pKa (pKa₀).

-

Assuming a reaction constant (ρ) of 1 for the ionization of benzoic acids in water at 25°C, the Hammett constant (σ) can be calculated using the equation: σ = pKa₀ - pKa .

Protocol for Spectroscopic Analysis (NMR)

Materials:

-

Substituted benzaldehyde sample (10-20 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

If required, add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS).

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the resulting Free Induction Decay (FID) signal (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

Analyze the spectrum by integrating the signals, determining chemical shifts (δ), and analyzing splitting patterns (coupling constants, J).[13][20]

Mandatory Visualizations

References

- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. adpharmachem.com [adpharmachem.com]

- 6. sarthaks.com [sarthaks.com]

- 7. Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ? [doubtnut.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. spectrabase.com [spectrabase.com]

- 19. web.viu.ca [web.viu.ca]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-4-nitrobenzaldehyde, a key intermediate in organic synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.

Physicochemical Properties

Proper storage and handling procedures are informed by the physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 101682-68-2 | [1][2][3] |

| Molecular Formula | C₇H₄BrNO₃ | [1][3][4] |

| Molecular Weight | 230.02 g/mol | [4][5] |